molecular formula C13H8ClN3O2 B2696794 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 861410-46-0

7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2696794
CAS No.: 861410-46-0
M. Wt: 273.68
InChI Key: OBLQXWWFKPCWAB-UHFFFAOYSA-N
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Description

“7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are analogues of purine and have attracted chemists due to their biological and pharmacological importance . They have been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process has been reported to provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . The molecular formula is C19H12ClN3O2 and the molecular weight is 349.77 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are complex and involve multiple steps . The reactions start with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis: The compound has been utilized in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. A study demonstrates the synthesis of various substituted derivatives, showcasing its versatility in chemical reactions (Drev et al., 2014).
  • Novel Pyrazole Derivatives: It serves as a precursor in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties, indicating its significance in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological and Pharmacological Applications

  • Antitumor Activities: A related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, has shown significant antitumor activities, suggesting the potential of this class of compounds in cancer research (Xin, 2012).
  • Antiulcer Activity: Derivatives of pyrazolo[1,5-a]pyrimidine, including compounds with a 7-(4-chlorophenyl) substitution, have been investigated for their antiulcer activities, showing effectiveness in stress-induced gastric ulcer inhibition in rats (Doria et al., 1986).
  • Antimicrobial and Anticancer Agents: Synthesized derivatives have displayed promising antimicrobial and anticancer activities, underscoring the compound's relevance in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Material Science and Catalysis

  • Catalysis in Synthesis: The compound plays a role in catalysis, aiding in the synthesis of other complex molecules. This is evident in studies involving the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using various catalytic methods (Yadav et al., 2021).

Properties

IUPAC Name

7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLQXWWFKPCWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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